(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
Description
(3S,9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a pyrido-oxazine core fused with a carboxylic acid moiety and a hydrochloride salt. The stereochemistry at the 3S and 9aS positions confers structural rigidity, which may influence its pharmacokinetic properties and receptor interactions.
Properties
IUPAC Name |
(3S,9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)8-5-10-4-2-1-3-7(10)6-13-8;/h7-8H,1-6H2,(H,11,12);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSCZWBXFLKNHW-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H](OC[C@@H]2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid; hydrochloride is a polycyclic derivative with significant pharmacological potential. This article reviews its biological activities based on diverse sources including patents, research articles, and pharmacological studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by a unique octahydropyrido structure. Its chemical formula includes multiple functional groups that contribute to its biological activity. The hydrochloride form enhances solubility in aqueous environments, which is beneficial for pharmacological applications.
Antiviral Activity
One of the most notable biological activities of this compound is its antiviral properties , particularly against HIV. Research has indicated that derivatives of this compound exhibit inhibitory effects on HIV integrase, an enzyme critical for the viral replication cycle. This suggests potential therapeutic applications in HIV treatment .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . In vitro studies demonstrate that it exhibits activity against various bacterial strains. For instance, derivatives similar to this compound have shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria . This broad-spectrum activity highlights its potential as an antibiotic agent.
| Activity | Target | Effectiveness |
|---|---|---|
| Antiviral | HIV Integrase | Inhibitory |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Moderate to high effectiveness |
Antiproliferative Activity
Studies have also explored the antiproliferative effects of this compound on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells. Such findings suggest that this compound could be developed into a chemotherapeutic agent .
The mechanisms through which (3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid exerts its biological effects are still under investigation. Initial studies indicate that it may interact with specific enzymes or receptors involved in viral replication and cellular proliferation pathways.
Study 1: HIV Integrase Inhibition
A patent document details the synthesis and evaluation of various derivatives of this compound for their ability to inhibit HIV integrase. The study reported promising results with several analogs showing IC50 values in the nanomolar range .
Study 2: Antimicrobial Testing
In a comparative study involving several compounds with similar structures, (3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Research has indicated that derivatives of the compound exhibit significant antiviral properties. For instance, certain carbamoyl-substituted derivatives have shown effectiveness against HIV integrase activity. This suggests a potential application in developing antiviral therapies targeting HIV and possibly other viral infections .
2. Antimicrobial Properties
Studies have explored the antimicrobial efficacy of compounds related to (3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid. These compounds have demonstrated activity against multidrug-resistant pathogens. The structure-activity relationship indicates that modifications to the compound can enhance its antimicrobial potency against Gram-positive bacteria and fungi .
3. Anticancer Potential
There is growing interest in the anticancer properties of this compound. Research has highlighted its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and death .
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antiviral Activity Assessment | Demonstrated that derivatives inhibit HIV integrase with IC50 values in low micromolar range. |
| Study 2 : Antimicrobial Efficacy | Showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) below clinically relevant thresholds. |
| Study 3 : Anticancer Activity | Reported induction of apoptosis in breast cancer cell lines with IC50 values indicating effective cytotoxicity at nanomolar concentrations. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analog: 6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride
This compound (CAS: 1421494-98-5) shares functional similarities with the target molecule, including a bicyclic heterocyclic scaffold, a carboxylic acid group, and a hydrochloride salt. However, critical differences exist:
Implications :
- The pyrido-oxazine core in the target compound may enhance solubility compared to the sulfur-containing thiazine system in the analog, as oxygen-rich systems often exhibit better aqueous solubility .
Comparison with Carbazole Derivatives
Carbazole-based compounds (e.g., 1,4-dimethyl-3-nitro-6-aryl-9H-carbazoles from ) share bicyclic architectures but differ in electronic and steric profiles:
- Electronic Effects : Carbazoles often feature extended π-systems (e.g., aromatic carbazole rings), enabling interactions with planar biological targets (e.g., DNA intercalation). In contrast, the partially saturated pyrido-oxazine core in the target compound may favor flexibility and selective binding to enzymes or receptors requiring conformational adaptability .
- Synthetic Routes : Carbazoles in were synthesized via Suzuki-Miyaura cross-coupling, a method applicable to the target compound if functionalized with boronic acid intermediates. However, the pyrido-oxazine system may require alternative strategies, such as ring-closing metathesis or acid-catalyzed cyclization .
Bioactivity Context
- Ferroptosis Induction: highlights that heterocyclic compounds (e.g., FINs) can induce ferroptosis in cancer cells.
- Plant-Derived Bioactives : emphasizes the role of bicyclic heterocycles in plant-derived biomolecules. The target compound’s structural resemblance to alkaloids (e.g., morphinan derivatives) suggests possible bioactivity in neurological or antimicrobial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
